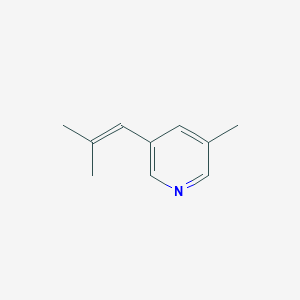
3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine, also known as nicotine, is a natural alkaloid found in tobacco plants. Nicotine is widely known for its addictive properties and adverse health effects. However, in recent years, nicotine has gained attention for its potential therapeutic applications in various diseases.
作用機序
Nicotine acts as an agonist at the nAChRs, which are ligand-gated ion channels. Upon binding of 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine to the nAChRs, the ion channels open, leading to the influx of cations, such as sodium, calcium, and potassium, into the cells. This results in the depolarization of the cell membrane, leading to the release of neurotransmitters and the activation of various signaling pathways.
生化学的および生理学的効果
Nicotine has various biochemical and physiological effects on the body, including increased heart rate, blood pressure, and respiration. Nicotine can also stimulate the release of various hormones, such as adrenaline, cortisol, and growth hormone. In the brain, 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine can enhance cognitive function, such as attention, memory, and learning. Nicotine can also modulate the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, motivation, and reward.
実験室実験の利点と制限
Nicotine has several advantages and limitations for lab experiments. One advantage is that 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine is readily available and relatively inexpensive. Nicotine can also be easily administered to animals via various routes, such as intraperitoneal injection, subcutaneous injection, and oral gavage. However, one limitation is that 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine has a narrow therapeutic window, and high doses can lead to toxicity and adverse effects. Additionally, 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine can be rapidly metabolized and eliminated from the body, leading to a short duration of action.
将来の方向性
Nicotine has several potential future directions for research. One area of research is the development of novel nAChR agonists and antagonists for the treatment of various diseases. Another area of research is the identification of the specific nAChR subtypes that are involved in the therapeutic effects of 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine. Additionally, the development of new methods for the delivery of 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine, such as transdermal patches and inhalers, may improve the therapeutic efficacy and reduce the adverse effects of 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine. Finally, the investigation of the long-term effects of 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine on the body, including its effects on aging and longevity, may provide new insights into the potential benefits and risks of 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine use.
合成法
Nicotine can be synthesized by the reaction of pyridine with acetaldehyde and methylamine. The reaction yields a racemic mixture of two enantiomers, which can be separated by chromatography. Alternatively, 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine can also be extracted from tobacco leaves using various solvents.
科学的研究の応用
Nicotine has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and attention deficit hyperactivity disorder (ADHD). Nicotine acts on the nicotinic acetylcholine receptors (nAChRs) in the brain, which are involved in various physiological processes, including learning, memory, attention, and mood regulation. Nicotine can also modulate the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the pathophysiology of various diseases.
特性
CAS番号 |
111422-57-2 |
|---|---|
製品名 |
3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine |
分子式 |
C10H13N |
分子量 |
147.22 g/mol |
IUPAC名 |
3-methyl-5-(2-methylprop-1-enyl)pyridine |
InChI |
InChI=1S/C10H13N/c1-8(2)4-10-5-9(3)6-11-7-10/h4-7H,1-3H3 |
InChIキー |
ORWYDLYKSUAGFV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1)C=C(C)C |
正規SMILES |
CC1=CC(=CN=C1)C=C(C)C |
同義語 |
Pyridine, 3-methyl-5-(2-methyl-1-propenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



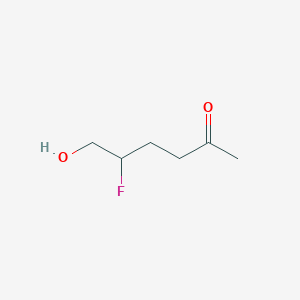
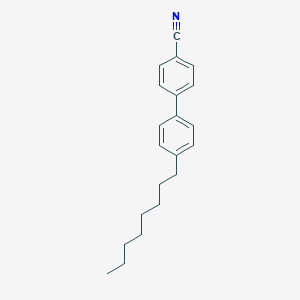
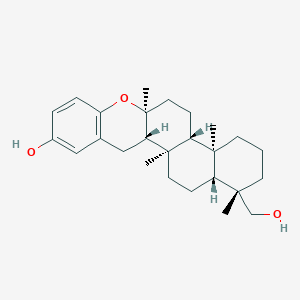
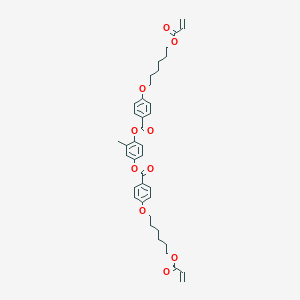
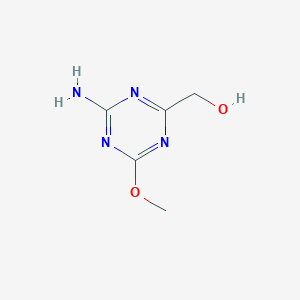
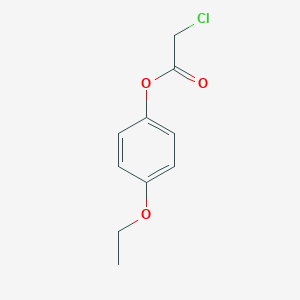
acetic acid](/img/structure/B51367.png)
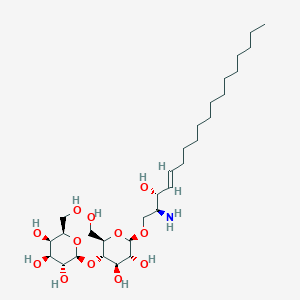
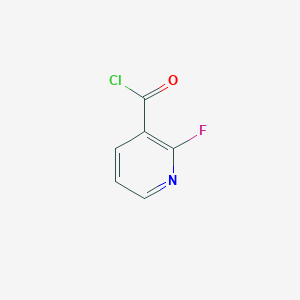
![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)
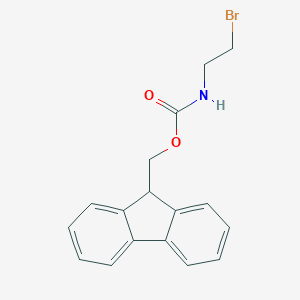
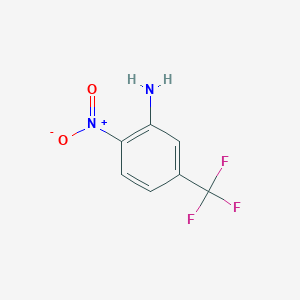
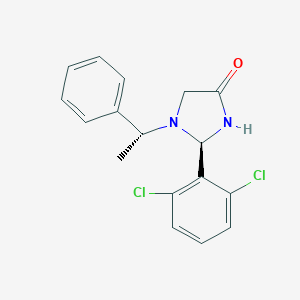
![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-](/img/structure/B51378.png)